N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide
Description
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[2,1-b][1,3]thiazole core linked via a methyl group to a 3,4-dimethoxy-substituted benzene ring. This compound belongs to a class of heterocyclic sulfonamides known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-modulating properties . The 3,4-dimethoxy substituents on the benzene ring likely enhance solubility and influence electronic properties, which may modulate its interaction with biological targets.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-20-12-4-3-11(7-13(12)21-2)23(18,19)15-8-10-9-17-5-6-22-14(17)16-10/h3-7,9,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMDEHRYTAOYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to inhibit various targets like raf kinases, insulin-like growth factor receptor (IGF-IR), and epidermal growth factor receptor (EGFR).
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization.
Biochemical Pathways
It’s known that similar compounds, such as non-steroidal anti-inflammatory drugs (nsaids), mediate their anti-inflammatory activity chiefly through inhibition of the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have shown broad-spectrum antiproliferative activity against various cell lines. For instance, one study found that a compound with a similar structure displayed significant growth inhibitions against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR).
Biochemical Analysis
Biochemical Properties
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the imidazo[2,1-b][1,3]thiazole ring may facilitate interactions with nucleic acids, potentially affecting gene expression and protein synthesis.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to enzyme active sites through its sulfonamide group, forming hydrogen bonds and inhibiting enzyme activity. Additionally, the imidazo[2,1-b][1,3]thiazole ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. These interactions lead to changes in gene expression and protein production, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production. These interactions may also influence the synthesis and degradation of biomolecules, impacting overall cellular function.
Biological Activity
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
1. Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C13H14N4O3S
Molecular Weight: 302.34 g/mol
2. Synthesis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, the introduction of the sulfonamide group can enhance solubility and bioactivity.
3.1 Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis and found that several compounds displayed potent anti-tubercular activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL .
Table 1: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound ID | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5d | 6.25 | Anti-tubercular |
| 5i | 12.5 | Antibacterial |
| 5w | 25 | Antifungal |
3.2 Enzyme Inhibition
Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their ability to inhibit carbonic anhydrase (CA). A series of sulfonamide derivatives were tested for their inhibitory effects on human carbonic anhydrase II (hCA II), showing inhibition constants ranging from 57.7 to 98.2 µM . This suggests potential applications in treating diseases where CA is implicated.
3.3 Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Specific derivatives demonstrated significant inhibition of HCV NS4B with effective concentrations (EC50) in the nanomolar range . This positions these compounds as promising candidates for further development in antiviral therapies.
Case Study 1: Anti-Tubercular Activity
A comprehensive study screened a library of imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the phenyl ring significantly affected activity levels. For example, the introduction of electron-withdrawing groups enhanced efficacy .
Case Study 2: Carbonic Anhydrase Inhibition
In another study focusing on enzyme inhibition, several imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their selectivity towards hCA II over other isoforms such as hCA I and hCA IX. The findings revealed that specific substitutions could lead to selective inhibition profiles .
5. Conclusion
This compound exhibits promising biological activities across various domains including antimicrobial and antiviral effects as well as enzyme inhibition capabilities. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is in the development of antimicrobial agents. The imidazo[2,1-b][1,3]thiazole moiety has been reported to exhibit significant antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The sulfonamide group enhances this activity by improving solubility and bioavailability.
Anticancer Properties
Recent research has indicated that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold possess anticancer properties.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor.
Case Study: Carbonic Anhydrase Inhibition
Research indicates that certain imidazo[2,1-b][1,3]thiazole derivatives can inhibit carbonic anhydrase enzymes. This inhibition can be beneficial in treating conditions like glaucoma and edema .
Material Science Applications
This compound has applications beyond medicinal chemistry; it is also being explored in material science.
Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLED technology.
Case Study: OLED Performance Enhancement
Studies have shown that incorporating this compound into OLED structures can enhance light emission efficiency due to its favorable energy levels and charge transport properties .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- The target compound’s 3,4-dimethoxybenzene-sulfonamide group distinguishes it from simpler sulfonamide derivatives (e.g., ) and carboxamide-based analogs like SRT1720 .
- Substituents on the benzene ring (e.g., methoxy vs. methylsulfonyl ) influence electronic effects and steric bulk, which may alter binding affinity or solubility.
Key Observations :
- The 3,4-dimethoxy substitution on the target compound’s sulfonamide may confer distinct activity compared to methylsulfonyl (e.g., ) or unsubstituted benzene rings (e.g., ).
- SRT1720’s SIRT1 activation is mechanistically unique but controversial due to substrate-dependent artifacts . The target compound’s sulfonamide group may favor different targets, such as microbial enzymes or viral proteins .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties
Key Observations :
- The 3,4-dimethoxy groups on the target compound likely improve aqueous solubility compared to SRT1720’s lipophilic carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
